An In-depth Technical Guide to the Predicted Chemical Properties of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone
An In-depth Technical Guide to the Predicted Chemical Properties of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone
A Note on the Subject Compound: Publicly available experimental data for 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is limited. This guide, therefore, presents a comprehensive analysis based on established principles of organic chemistry and extrapolates data from closely related structural analogs. It is intended for researchers, scientists, and drug development professionals who may be considering this molecule for synthesis or as a scaffold in their research.
Introduction
2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is a complex ketone with a chemical structure that suggests potential applications in medicinal chemistry and materials science. The presence of a difluorinated phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for drug discovery programs.[1][2] The propiophenone core is a common feature in various biologically active compounds.[3] This guide provides a detailed overview of the predicted chemical properties, a plausible synthetic route, and expected spectroscopic data for this novel compound.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical in determining its behavior in various chemical and biological systems. The following table summarizes the predicted properties of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone, derived from the analysis of its constituent parts and comparison with similar molecules.
| Property | Predicted Value | Rationale and Comparative Analysis |
| Molecular Formula | C₁₇H₁₆F₂O | Based on the chemical structure. |
| Molecular Weight | 274.31 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Propiophenone is a colorless liquid, while substituted acetophenones can be liquids or solids.[4][5] |
| Boiling Point | > 250 °C | Propiophenone has a boiling point of 218 °C.[4] The increased molecular weight and polarity from the fluorine and methyl groups would be expected to raise the boiling point. |
| Melting Point | 30-50 °C | The melting point is difficult to predict accurately without experimental data. The related 2',4'-difluoropropiophenone has a melting point in a similar range.[6] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | The nonpolar nature of the dimethylphenyl group and the overall size of the molecule would lead to poor water solubility.[4] |
| LogP | ~4.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. The presence of the two fluorine atoms and the dimethylphenyl group would contribute to a higher LogP value. |
Proposed Synthesis
A plausible and efficient method for the synthesis of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is through a Friedel-Crafts acylation reaction.[7][8] This well-established reaction is a cornerstone of aromatic ketone synthesis.
Synthetic Workflow
The proposed synthesis involves the reaction of 1,4-dimethylbenzene (p-xylene) with 3-(2,4-difluorophenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol
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Preparation of the Acylating Agent: 3-(2,4-difluorophenyl)propanoic acid is converted to its corresponding acid chloride, 3-(2,4-difluorophenyl)propanoyl chloride, using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1,4-dimethylbenzene in an anhydrous, inert solvent like dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride (AlCl₃) to the solution while stirring.
-
Add a solution of 3-(2,4-difluorophenyl)propanoyl chloride in the same solvent dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone.
-
Predicted Spectroscopic Data
The following spectroscopic data are predicted for 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone based on the analysis of similar compounds.[9][10][11]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 7.9 | m | 1H | H-6' | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~ 7.0 - 7.2 | m | 2H | H-3', H-5' | Aromatic protons on the difluorophenyl ring. |
| ~ 6.9 - 7.0 | m | 3H | H-3, H-4, H-6 | Aromatic protons on the dimethylphenyl ring. |
| ~ 3.2 | t | 2H | -CH₂-CO- | Methylene protons adjacent to the carbonyl group. |
| ~ 2.9 | t | 2H | Ar-CH₂- | Methylene protons adjacent to the dimethylphenyl ring. |
| ~ 2.3 | s | 3H | 2-CH₃ | Methyl protons. |
| ~ 2.2 | s | 3H | 5-CH₃ | Methyl protons. |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 | C=O | Carbonyl carbon. |
| ~ 160 - 165 (dd) | C-F | Aromatic carbons directly attached to fluorine, showing coupling. |
| ~ 130 - 140 | Aromatic C | Quaternary and CH carbons of the aromatic rings. |
| ~ 110 - 120 (dd) | Aromatic C | Aromatic carbons influenced by fluorine substitution. |
| ~ 40 | -CH₂-CO- | Methylene carbon adjacent to the carbonyl. |
| ~ 30 | Ar-CH₂- | Methylene carbon adjacent to the aromatic ring. |
| ~ 20 | -CH₃ | Methyl carbons. |
IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity | Rationale |
| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of aromatic C-H bonds. |
| ~ 2960 - 2850 | C-H stretch (aliphatic) | Medium | Characteristic of C-H bonds in the ethyl chain and methyl groups. |
| ~ 1680 - 1695 | C=O stretch | Strong | The carbonyl stretch of an aromatic ketone is typically in this region.[12][13] Conjugation with the difluorophenyl ring will influence the exact position. |
| ~ 1600, 1475 | C=C stretch (aromatic) | Medium-Strong | Characteristic of aromatic ring vibrations. |
| ~ 1270 - 1100 | C-F stretch | Strong | Strong absorptions due to the C-F bonds. |
Mass Spectrometry
The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 274. The fragmentation pattern is expected to be dominated by cleavages adjacent to the carbonyl group.
-
m/z 155: Loss of the 2,5-dimethylphenylethyl radical, resulting in the 2,4-difluorobenzoyl cation.
-
m/z 119: Loss of the 2,4-difluoropropionyl radical, leading to the 2,5-dimethylphenylethyl cation.
-
m/z 125: Loss of a CO molecule from the fragment at m/z 155.
-
McLafferty Rearrangement: A characteristic rearrangement for ketones with a gamma-hydrogen is possible, which would result in a fragment at m/z 156.[14][15]
Chemical Reactivity and Potential Applications
The chemical reactivity of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is dictated by its functional groups: the ketone, the difluorinated aromatic ring, and the dimethylated aromatic ring.
-
Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to an alcohol, reductive amination to form amines, and reactions with Grignard or organolithium reagents to form tertiary alcohols.
-
Aromatic Rings: The electron-withdrawing nature of the fluorine atoms deactivates the difluorophenyl ring towards electrophilic aromatic substitution, while the methyl groups activate the other ring.[16]
-
Potential Applications:
-
Medicinal Chemistry: Fluorinated compounds often exhibit enhanced metabolic stability and binding affinity to biological targets.[1][17] This molecule could serve as a scaffold for the development of novel therapeutic agents, such as enzyme inhibitors.[2]
-
Materials Science: The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity, suggesting potential use in the development of new polymers and functional materials.[18]
-
Safety and Handling
While specific toxicity data for 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone is not available, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a comprehensive predicted profile of 2',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone. While awaiting experimental validation, the information presented here, based on sound chemical principles and data from analogous structures, offers a valuable resource for researchers interested in this and related molecules. The proposed synthetic route is robust, and the predicted spectroscopic data provide a clear roadmap for the characterization of this compound. Its unique combination of a difluorinated aromatic ring and a propiophenone structure makes it a promising candidate for further investigation in various fields of chemical research.
References
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